4-(2-Oxoimidazolidin-1-yl)benzaldehyde
Overview
Description
4-(2-Oxoimidazolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10N2O2. It is characterized by the presence of an imidazolidinone ring attached to a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoimidazolidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with imidazolidinone under specific conditions. One common method involves the use of a base catalyst to facilitate the formation of the imidazolidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxoimidazolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the imidazolidinone ring under mild conditions.
Major Products Formed
Oxidation: 4-(2-Oxoimidazolidin-1-yl)benzoic acid.
Reduction: 4-(2-Oxoimidazolidin-1-yl)benzyl alcohol.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
4-(2-Oxoimidazolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxoimidazolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The imidazolidinone ring is known to participate in hydrogen bonding and other non-covalent interactions, which can influence its activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-1-imidazolidinyl)benzaldehyde
- Benzaldehyde, 4-(2-oxo-1-imidazolidinyl)-
Uniqueness
4-(2-Oxoimidazolidin-1-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications .
Properties
IUPAC Name |
4-(2-oxoimidazolidin-1-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-7-8-1-3-9(4-2-8)12-6-5-11-10(12)14/h1-4,7H,5-6H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQVSQPTFOSRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660447 | |
Record name | 4-(2-Oxoimidazolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40224-25-7 | |
Record name | 4-(2-Oxo-1-imidazolidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40224-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Oxoimidazolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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